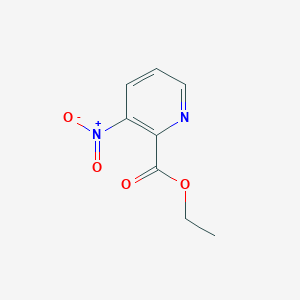
Acide 1-chloroisoquinoléine-7-carboxylique
Vue d'ensemble
Description
1-Chloroisoquinoline-7-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It belongs to the family of isoquinoline derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorine atom at the first position and a carboxylic acid group at the seventh position of the isoquinoline ring.
Applications De Recherche Scientifique
1-Chloroisoquinoline-7-carboxylic acid has several scientific research applications:
Méthodes De Préparation
The synthesis of 1-chloroisoquinoline-7-carboxylic acid can be achieved through several methods:
Synthetic Routes: One common method involves the cyclization of appropriate precursors under acidic conditions.
Reaction Conditions: The reaction typically requires strong acids or bases as catalysts.
Industrial Production: Industrially, the compound can be synthesized using metal-catalyzed processes or catalyst-free processes in water.
Analyse Des Réactions Chimiques
1-Chloroisoquinoline-7-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids like sulfuric acid for cyclization, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and isoquinoline N-oxides.
Mécanisme D'action
The mechanism of action of 1-chloroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-Chloroisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives:
Similar Compounds: Examples include 7-chloroisoquinoline-1-carboxylic acid and 1-chloroisoquinoline.
Propriétés
IUPAC Name |
1-chloroisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEAVRLLVLRDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611281 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-21-8 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)




